molecular formula C10H14ClNS B14441249 4-Chloro-N-[3-(methylsulfanyl)propyl]aniline CAS No. 73595-60-5

4-Chloro-N-[3-(methylsulfanyl)propyl]aniline

Cat. No.: B14441249
CAS No.: 73595-60-5
M. Wt: 215.74 g/mol
InChI Key: JSIYLFAKOBYCMQ-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-(methylsulfanyl)propyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the 4-position of the benzene ring and a propyl chain substituted with a methylsulfanyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[3-(methylsulfanyl)propyl]aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloroaniline with 3-(methylsulfanyl)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[3-(methylsulfanyl)propyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydroxide, organic solvents like dichloromethane

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

4-Chloro-N-[3-(methylsulfanyl)propyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[3-(methylsulfanyl)propyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[3-(methylsulfanyl)propyl]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and methylsulfanyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

73595-60-5

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

4-chloro-N-(3-methylsulfanylpropyl)aniline

InChI

InChI=1S/C10H14ClNS/c1-13-8-2-7-12-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3

InChI Key

JSIYLFAKOBYCMQ-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1=CC=C(C=C1)Cl

Origin of Product

United States

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